molecular formula C7H6F3NO B1421108 2-(Difluoromethoxy)-5-fluoroaniline CAS No. 1214329-65-3

2-(Difluoromethoxy)-5-fluoroaniline

Cat. No. B1421108
M. Wt: 177.12 g/mol
InChI Key: MPRABBUMUAAUHO-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-5-fluoroaniline” is a chemical compound with the molecular formula C7H7F2NO . It has an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da . This compound is also known by its IUPAC name, 2-(Difluoromethoxy)aniline .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)-5-fluoroaniline” consists of a benzene ring with an amine (NH2) group and a difluoromethoxy (F2CH-O-) group attached to it . The exact position of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

“2-(Difluoromethoxy)-5-fluoroaniline” has a molecular weight of 159.13 . Other physical and chemical properties such as boiling point, density, and refractive index are not specified in the search results.

Scientific Research Applications

  • Synthesis Techniques : Fluoroform, a non-ozone-depleting, non-toxic, and inexpensive gas, has been used as a difluorocarbene source in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives, including compounds like 2-(Difluoromethoxy)-5-fluoroaniline. These reactions offer moderate to good yields and are carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).

  • Electrical Properties for Conducting Polymers : A study investigated the electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines as candidate monomers for new conducting polymers. The study found that the presence of fluorine atoms significantly affects the electrical and structural properties of these compounds, making them suitable for electropolymerization reactions (BeigiHossein, 2012).

  • Photoredox Catalysis : Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, like those in 2-(Difluoromethoxy)-5-fluoroaniline, are key in pharmaceuticals and agrochemicals. The study discusses the development of new protocols for trifluoromethylation and difluoromethylation of various skeletons using photoredox catalysis, highlighting the importance of these groups in the synthesis of organic compounds (Koike & Akita, 2016).

  • Synthesis and Characterization of Fluorine-substituted Polyanilines : The synthesis of polyfluoroanilines, including poly(2-fluoroaniline), from fluorine-substituted aniline monomers in aqueous acidic medium was explored. The study offers insights into the characterization of these polymers, which could have applications in material science (Cihaner & Önal, 2001).

  • NMR Monitoring of Drug Metabolism : 19F NMR has been used to monitor the metabolism of 5-fluorouracil, a drug, in living animals and humans. This technique, applicable to other fluorine-containing compounds, enables non-invasive, repeated analysis of drug metabolism, which is crucial for understanding the pharmacodynamics of such compounds (Stevens et al., 1984).

  • Bioactivation of Fluoroanilines : The metabolism and bioactivation of fluoroanilines, including 2-(Difluoromethoxy)-5-fluoroaniline, were studied, focusing on bioactivation to reactive benzoquinoneimines. The study discusses the potential increased chances of bioactivation for aniline derivatives with a fluorinated para position (Rietjens & Vervoort, 1991).

Safety And Hazards

While specific safety and hazard information for “2-(Difluoromethoxy)-5-fluoroaniline” is not available in the search results, similar compounds have been noted to cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(difluoromethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRABBUMUAAUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluoroaniline

CAS RN

1214329-65-3
Record name 2-(difluoromethoxy)-5-fluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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